3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-([1,1’-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core furo[3,2-g]chromen structure, followed by the introduction of the biphenyl and isoquinoline moieties through a series of coupling reactions. The final step involves the addition of the hydroxyl and oxo groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The biphenyl and isoquinoline moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-([1,1’-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-g]chromen derivatives and molecules with biphenyl and isoquinoline moieties. Examples include:
- 3-([1,1’-biphenyl]-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- 6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
What sets 3-([1,1’-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C37H37NO5 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
6-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C37H37NO5/c1-23-29(15-16-33(39)38-19-18-37(41)17-7-6-10-28(37)21-38)36(40)43-35-24(2)34-31(20-30(23)35)32(22-42-34)27-13-11-26(12-14-27)25-8-4-3-5-9-25/h3-5,8-9,11-14,20,22,28,41H,6-7,10,15-19,21H2,1-2H3 |
InChI Key |
CZLCKUSTJXXOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CCC(=O)N6CCC7(CCCCC7C6)O |
Origin of Product |
United States |
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